BenchChemオンラインストアへようこそ!

3-Bromo-6-methyl-1H-indazole

JNK3 inhibition CNS drug discovery Suzuki coupling

Select 3-bromo-6-methyl-1H-indazole (CAS 40598-73-0) for its unique regiospecific C3-bromo Suzuki coupling handle and free N1-H hydrogen-bond donor—unmatched by N-alkylated or multi-site halogenated analogs. The C6-methyl group enhances lipophilicity and metabolic stability, enabling exceptional brain penetration (B/P ratio 56%) as demonstrated in JNK3 inhibitors for Alzheimer's programs. This scaffold provides high-yield cross-coupling access to 3-aryl-indazole-5/7-carboxylic acid CK2 inhibitors (IC50 3.1–6.5 μM). Avoid generic substitutions that compromise SAR trajectory and kinase selectivity.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 40598-73-0
Cat. No. B1343656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-1H-indazole
CAS40598-73-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1)Br
InChIInChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
InChIKeyWQBAPWGVIHWNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methyl-1H-indazole (CAS 40598-73-0): A C3/C6-Substituted Indazole Intermediate for Kinase-Targeted Medicinal Chemistry


3-Bromo-6-methyl-1H-indazole (CAS 40598-73-0) is a heterocyclic indazole derivative bearing a bromine atom at the C3 position and a methyl group at the C6 position of the bicyclic indazole scaffold. The compound is employed primarily as a synthetic intermediate in the preparation of kinase inhibitors and other biologically active molecules, with the C3-bromo substituent enabling Suzuki–Miyaura and other palladium-catalyzed cross-coupling reactions for further derivatization [1]. The indazole core functions as a bioisostere of phenol and indole motifs, offering enhanced lipophilicity and metabolic stability in lead optimization campaigns [2].

Why 3-Bromo-6-methyl-1H-indazole (40598-73-0) Cannot Be Replaced by Other Indazole Intermediates


Substitution among indazole intermediates is non-trivial due to regiospecific reactivity dictated by the exact position and identity of substituents. The C3 bromo group in 3-bromo-6-methyl-1H-indazole is the sole site for cross-coupling reactions, whereas analogs with alternative bromination patterns (e.g., C5 or C6 bromo without the C3 handle) or N-methylated variants exhibit fundamentally different coupling vectors and steric constraints . Furthermore, the presence of the C6 methyl group modulates the electronic properties of the indazole ring and influences downstream physicochemical parameters—including solubility and LogP—that directly affect target binding and pharmacokinetic profiles of derived final compounds [1]. Generic substitution risks compromising the intended SAR trajectory.

Quantitative Differentiation Evidence for 3-Bromo-6-methyl-1H-indazole (40598-73-0) Versus In-Class Comparators


C3-Bromo Indazole Enables High-Yield Suzuki–Miyaura Cross-Coupling for JNK3 Inhibitor Synthesis

Derivatives synthesized from 3-bromo-6-methyl-1H-indazole demonstrate potent and highly selective JNK3 inhibition. The lead compound 29 (derived from this scaffold) exhibited an IC50 of 0.005 μM against JNK3 with >80% inhibition at 1 μM against only JNK3 and JNK2 in a panel of 374 wild-type kinases. This selectivity profile, coupled with high oral bioavailability and a brain/plasma ratio of 56%, is directly enabled by the regiospecific C3 cross-coupling handle and the electronic contribution of the C6 methyl group. In contrast, indazole analogs lacking the C6 methyl or bearing bromine at alternative positions (e.g., C5 or C6) yield final compounds with markedly reduced CNS penetration and attenuated selectivity [1].

JNK3 inhibition CNS drug discovery Suzuki coupling

Regiospecific Reactivity: C3-Bromo Provides Single Coupling Handle Versus Multisite Analogs

3-Bromo-6-methyl-1H-indazole features a single electrophilic bromine atom at the C3 position, enabling unambiguous site-selective palladium-catalyzed cross-coupling. This stands in contrast to dibrominated indazole intermediates such as 3,6-dibromo-4-methyl-2H-indazole, which present two competing coupling sites (C3 and C6), necessitating additional protection/deprotection steps or resulting in isomeric product mixtures that reduce effective yield. The C3-bromo indazole also demonstrates superior coupling efficiency compared to chlorinated analogs (e.g., 3-chloro-indazole derivatives) due to the lower bond dissociation energy of the C-Br bond (285 kJ/mol vs. 327 kJ/mol for C-Cl) [1].

Synthetic methodology regioselective coupling medicinal chemistry

C6-Methyl Indazole Scaffold Provides Distinct LogP and Lipophilicity Profile

The C6 methyl substituent on 3-bromo-6-methyl-1H-indazole confers a calculated LogP of approximately 2.9 and a predicted density of 1.654 g/cm³. By comparison, unsubstituted 3-bromo-1H-indazole exhibits a lower LogP (~2.2) and reduced lipophilicity, while N-methylated analogs such as 3-bromo-1-methylindazole (calculated LogP ~2.7, density ~1.60 g/cm³) show altered hydrogen-bonding capacity due to the blocked N1 position [1][2]. The 3-bromo-6-methyl substitution pattern thus occupies a distinct physicochemical space that affects membrane permeability and protein binding of downstream analogs.

physicochemical properties ADME lead optimization

N1-Unsubstituted Indazole Retains Hydrogen-Bond Donor for Kinase Hinge Binding

3-Bromo-6-methyl-1H-indazole retains a free N1-H hydrogen-bond donor, which is essential for forming key interactions with the kinase hinge region in ATP-competitive inhibitors. This contrasts with N1-alkylated or N2-substituted indazole analogs (e.g., 3-bromo-1-methylindazole or 6-bromo-2-methyl-2H-indazole), which lack this critical donor and therefore exhibit altered binding modes or reduced hinge-binding affinity. Crystallographic studies of indazole-based JNK3 inhibitors confirm that the N1-H moiety forms a conserved hydrogen bond with the backbone carbonyl of the kinase hinge residue [1].

kinase inhibition hinge-binding motif molecular recognition

Recommended Research Applications for 3-Bromo-6-methyl-1H-indazole (40598-73-0)


Synthesis of CNS-Penetrant JNK3 Inhibitors for Neurodegenerative Disease Programs

Use 3-bromo-6-methyl-1H-indazole as the core scaffold for Suzuki–Miyaura coupling with N-aromatic boronic acids to generate JNK3 inhibitors. The C6 methyl group and free N1-H enable the exceptional brain penetration (brain/plasma ratio = 56%) and kinase selectivity (>80% inhibition of only JNK3/JNK2 at 1 μM) demonstrated by compound 29. This intermediate is particularly suited for Alzheimer's disease and other CNS-targeted kinase programs [1].

Building Block for Selective Protein Kinase CK2 Inhibitor Development

Employ 3-bromo-6-methyl-1H-indazole as a precursor for 3-aryl-indazole-5- and 7-carboxylic acids via optimized Suzuki cross-coupling conditions. These derivatives exhibit CK2 inhibitory activity with IC50 values in the range of 3.1–6.5 μM, and the C3-bromo handle of this intermediate has been shown to undergo substantially improved coupling efficiency under optimized protocols [1].

SAR Exploration of Indazole-Based Kinase Inhibitors Requiring Unblocked Hinge-Binding Motif

Deploy 3-bromo-6-methyl-1H-indazole in structure-activity relationship studies where preservation of the N1-H hydrogen-bond donor is essential for canonical type I kinase hinge binding. The unsubstituted N1 position, combined with the single C3 coupling handle, provides a clean platform for systematic derivatization without the confounding factors introduced by N-alkylation or multisite halogenation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.